3,5-Dibromobenzoyl Chloride
Overview
Description
3,5-Dibromobenzoyl Chloride is an organic compound with the molecular formula C7H3Br2ClO. It has a molecular weight of 298.36 g/mol . It is a white to light yellow crystalline powder.
Synthesis Analysis
The synthesis of 3,5-Dibromobenzoyl Chloride can be achieved by reacting 3,5-dibromobenzoic acid with phosphorus pentachloride under reflux for one hour . Another method involves the use of thionyl chloride .Molecular Structure Analysis
The molecular structure of 3,5-Dibromobenzoyl Chloride consists of a benzene ring substituted with two bromine atoms and a benzoyl chloride group . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 306.6±32.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .Physical And Chemical Properties Analysis
3,5-Dibromobenzoyl Chloride has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.7±3.0 kJ/mol. Its flash point is 139.3±25.1 °C and it has an index of refraction of 1.617. The compound has a molar refractivity of 51.9±0.3 cm3 and a polar surface area of 17 Å2. Its polarizability is 20.6±0.5 10-24 cm3 and it has a surface tension of 49.0±3.0 dyne/cm .Scientific Research Applications
However, “3,5-Dibromobenzoyl Chloride” is a chemical compound with the molecular formula C7H3Br2ClO and a molecular weight of 298.36 . It’s typically used in research and development settings .
Summary
The research involved reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C. This resulted in a series of dichlorobenzamide derivatives .
Methods
The experimental procedure involved reacting arylamine compounds with 3,5-dichlorobenzoyl chloride in N, N′ -dimethylformamide solution at 60 °C .
Results
The reactions afforded a series of dichlorobenzamide derivatives in good yields. These new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Safety And Hazards
3,5-Dibromobenzoyl Chloride is a hazardous compound. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .
properties
IUPAC Name |
3,5-dibromobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJZZSBQMLRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541179 | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzoyl Chloride | |
CAS RN |
23950-59-6 | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23950-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.